1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine
Description
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by two key substituents: a difluoromethoxy (-OCF₂H) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the phenyl ring. These substituents confer distinct electronic and steric properties:
- The -OCF₂H group is moderately electron-withdrawing, enhancing metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups .
- The -SCF₃ group is strongly electron-withdrawing, improving resistance to oxidative degradation and increasing binding affinity in biological systems .
This compound is likely synthesized via condensation reactions involving fluorinated phenylhydrazines and carbonyl-containing intermediates, analogous to methods described for related hydrazines (e.g., (2-(methylthio)phenyl)hydrazine in ). Its structural complexity suggests applications in pharmaceuticals, agrochemicals, or materials science, particularly where fluorinated motifs enhance performance .
Properties
Molecular Formula |
C8H7F5N2OS |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-6-2-1-4(3-5(6)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
HORBABZRBAZKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique functional groups make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can form bonds with various biological molecules, influencing pathways and processes within cells . These interactions can lead to changes in cellular functions, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Key Research Findings
Biological Activity
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique functional groups, which may influence its interaction with biological targets. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H9F5N2O2S
- Molecular Weight : 300.25 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)CC1=C(C(=CC=C1)OC(F)F)SC(F)(F)F
The biological activity of this compound is hypothesized to arise from its ability to interact with various enzymes and receptors.
- Enzyme Inhibition : The compound may act as a non-covalent inhibitor, binding to the active sites of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that similar hydrazine derivatives exhibit moderate inhibition of these enzymes, with IC50 values ranging from 27.04 to 106.75 µM for AChE .
- Antimycobacterial Activity : Research indicates that hydrazine derivatives can exhibit activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MIC) for these compounds often exceed 250 µM, suggesting limited efficacy compared to standard treatments like isoniazid .
Biological Activity Data Table
Case Studies
- Inhibition Studies : A study conducted on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated that modifications to the hydrazine structure can enhance enzyme inhibition properties. The most potent derivatives showed IC50 values lower than those of rivastigmine, indicating their potential as therapeutic agents for cognitive disorders .
- Antimycobacterial Screening : In vitro studies of hydrazine derivatives against various mycobacterial strains revealed that while some compounds exhibited activity against Mycobacterium kansasii, their effectiveness was considerably lower than established antitubercular agents . This highlights the need for further structural optimization to improve efficacy.
- Cytotoxicity Assessment : The cytotoxicity of these compounds was evaluated using eukaryotic cell lines (HepG2 and MonoMac6). Most derivatives did not show significant cytostatic effects, suggesting a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
